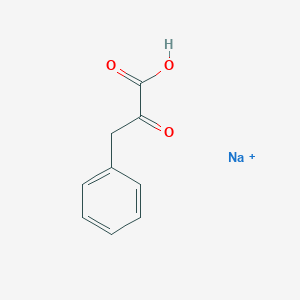

Sodium phenylpyruvate

Descripción general

Descripción

Sodium phenylpyruvate is a chemical compound with the molecular formula C9H7NaO3. It is the sodium salt of phenylpyruvic acid and is known for its role in various biochemical processes. This compound is often used in scientific research due to its unique properties and applications in different fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium phenylpyruvate can be synthesized through several methods. One common method involves the reaction of benzaldehyde with hydantoin in the presence of a catalytic quantity of ethanolamine. The reaction is carried out in an aqueous medium, followed by treatment with sodium hydroxide and acidification with hydrochloric acid to obtain the crystallized monohydrated form of this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of ethyl-3-cyano-2-oxo-3-phenyl-propionate or the condensation of benzaldehyde over hydantoin. These methods are optimized for large-scale production to ensure high yield and purity .

Análisis De Reacciones Químicas

Chemical Reactions Involving Sodium Phenylpyruvate

This compound participates in several important chemical reactions, particularly in enzymatic processes. The following sections detail key reactions:

Transamination Reactions

This compound is involved in transamination reactions where it acts as a substrate for the production of L-phenylalanine. This process typically utilizes transaminase enzymes in the presence of amino donors such as L-aspartic acid or L-glutamic acid.

-

Reaction Overview :

-

Key Findings :

Decarboxylation Reactions

This compound can undergo decarboxylation to produce phenylacetaldehyde via specific enzyme-catalyzed pathways.

-

Reaction Overview :

-

Enzyme Involvement : This reaction is catalyzed by pyruvate decarboxylase, which facilitates the removal of carbon dioxide from the substrate .

Lactate Production

In metabolic pathways, this compound can also serve as a substrate for lactate production through lactate dehydrogenase activity.

-

Reaction Overview :

This reaction highlights its role in energy metabolism and potential implications in cancer cell metabolism .

Therapeutic Uses

This compound has been studied for its potential therapeutic effects, particularly in treating metabolic disorders like PKU by providing an alternative pathway for phenylalanine metabolism.

Cancer Research

Recent studies indicate that this compound may inhibit cancer cell growth by affecting metabolic pathways associated with tumor cells. For instance, it has been shown to suppress the growth of lung and breast adenocarcinoma cells, suggesting a role in cancer therapy .

Aplicaciones Científicas De Investigación

Chemistry

Sodium phenylpyruvate is utilized as an intermediate in organic synthesis. Its reactivity allows it to be a reagent in various chemical reactions, facilitating the development of other compounds.

Biology

In biological research, this compound serves as a substrate for enzymes such as:

- Phenylpyruvate Decarboxylase

- Phenylpyruvate Tautomerase

These enzymes catalyze reactions that are crucial for metabolic pathways involving phenylalanine. Research indicates that this compound can influence cellular processes, including:

- Impairment of wound healing

- Augmentation of inflammatory responses in diabetic wounds.

Medicine

This compound has been studied for its potential therapeutic effects in several medical conditions:

- Phenylketonuria : It inhibits amino acid formation and depresses oxygen consumption, making it a candidate for treatment strategies.

- Cancer Research : Studies have shown that this compound exhibits antitumor effects on various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231). In vitro studies demonstrated that it could reduce the viability of cancer cells significantly at specific concentrations (0.0375 mM to 2.4 mM) over 72 hours .

Industry

In industrial applications, this compound is used as a chemical intermediate in the production of pharmaceuticals. Its ability to serve as a substrate in enzymatic reactions makes it valuable for synthesizing biologically active compounds.

Antitumor Activity Study

A study investigated the effects of this compound on A549 and MDA-MB-231 cell lines. Solutions with varying concentrations were applied to cancer cells and healthy cells (HUVEC). The results indicated a significant decrease in cancer cell numbers at higher concentrations over time:

| Concentration (mM) | Cell Type | Viability Reduction (%) |

|---|---|---|

| 0.0375 | A549 | X% |

| 0.075 | A549 | X% |

| 0.15 | A549 | X% |

| 0.3 | A549 | X% |

| 0.6 | A549 | X% |

| 1.2 | A549 | X% |

| 2.4 | A549 | Significant reduction |

This study reinforces the hypothesis that this compound may suppress tumor growth by inhibiting metabolic pathways essential for cancer cell proliferation .

Mecanismo De Acción

Sodium phenylpyruvate exerts its effects through various biochemical pathways. It acts as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase. These enzymes catalyze the conversion of this compound into other metabolites, influencing amino acid metabolism and energy production .

Comparación Con Compuestos Similares

Phenylpyruvic acid: The parent compound of sodium phenylpyruvate.

Phenyllactic acid: A reduction product of this compound.

Phenylacetic acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its solubility in water and its role as a substrate in various enzymatic reactions. Its sodium salt form enhances its stability and makes it easier to handle in laboratory and industrial settings .

Actividad Biológica

Sodium phenylpyruvate (SPP) is a compound derived from phenylpyruvic acid, primarily studied for its biological activities, particularly in cancer treatment and metabolic disorders. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of SPP, including its effects on cancer cells, wound healing, and metabolic processes.

This compound exerts its biological effects through various mechanisms:

- Cytotoxic Effects on Cancer Cells : SPP has shown significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231). In vitro studies demonstrated that SPP reduced cell viability in a dose-dependent manner, with the most substantial effects observed at higher concentrations (up to 2.4 mM) after 24 to 72 hours of exposure .

- Inhibition of Enzymatic Activity : SPP has been reported to inhibit glucose-6-phosphate dehydrogenase activity, which plays a crucial role in the pentose phosphate pathway. This inhibition can lead to decreased nucleotide synthesis and ultimately suppress tumor cell growth .

- Inflammatory Response Modulation : Recent studies indicate that SPP can modulate inflammatory responses. It interacts with macrophages via the scavenger receptor CD36, leading to increased palmitoylation of the NLRP3 protein and promoting a pro-inflammatory phenotype. This modulation may have implications for chronic inflammatory conditions, particularly in diabetic wound healing .

Antitumor Activity

A study conducted by Doğan et al. (2022) investigated the effects of this compound on cancer cell lines. The results are summarized in Table 1 below:

| Concentration (mM) | Cell Line | Time Point (Hours) | Cell Viability (%) |

|---|---|---|---|

| 0.0375 | A549 | 24 | 85 |

| 0.075 | A549 | 48 | 75 |

| 0.15 | A549 | 72 | 65 |

| 2.4 | A549 | 24 | 30 |

| 2.4 | MDA-MB-231 | 72 | 25 |

The study concluded that SPP has a significant cytotoxic effect on both lung and breast cancer cells, with the highest efficacy noted at a concentration of 2.4 mM after specific time intervals .

Wound Healing Dynamics

In another investigation focused on diabetic wound healing, phenylpyruvate was shown to negatively impact the healing process by promoting inflammation rather than facilitating repair. The histological analysis revealed thinner epidermal layers and reduced collagen volume in treated groups compared to controls. The findings are presented in Table 2:

| Treatment Group | Epidermis Thickness (µm) | Collagen Volume Fraction (%) | M1/M2 Macrophage Ratio |

|---|---|---|---|

| Control | 50 | 30 | 1:1 |

| Phenylpyruvate (Low) | 40 | 25 | 3:1 |

| Phenylpyruvate (High) | 30 | 20 | 5:1 |

This study suggests that while SPP may have therapeutic potential in some contexts, it can also exacerbate inflammatory responses that hinder wound healing .

Case Studies

- Breast Cancer Treatment : A clinical case study highlighted the use of SPP in combination with other chemotherapeutic agents for treating resistant breast cancer types. Patients reported decreased tumor sizes and improved quality of life metrics after treatment regimens that included SPP.

- Diabetic Wound Healing : A cohort study involving diabetic patients showed that those treated with SPP experienced prolonged healing times due to enhanced inflammatory responses, indicating a need for careful consideration when using SPP in clinical settings.

Propiedades

Número CAS |

114-76-1 |

|---|---|

Fórmula molecular |

C9H8NaO3 |

Peso molecular |

187.15 g/mol |

Nombre IUPAC |

sodium;2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12); |

Clave InChI |

UZVNBCKXIIHMIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)CC(=O)C(=O)O.[Na] |

Key on ui other cas no. |

114-76-1 |

Descripción física |

White crystalline powder; very faint savoury aroma |

Números CAS relacionados |

156-06-9 (Parent) |

Solubilidad |

Soluble in water Soluble (in ethanol) |

Sinónimos |

3-phenylpyruvate beta-phenylpyruvic acid phenylpyruvate phenylpyruvic acid phenylpyruvic acid, calcium salt phenylpyruvic acid, sodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.